N-(quinolin-8-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGICLPNGPGZANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356886 | |
| Record name | N-(quinolin-8-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33757-48-1 | |
| Record name | N-(quinolin-8-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Quinolin 8 Yl Benzamide and Its Derivatives
Direct Synthesis Approaches
The formation of the N-(quinolin-8-yl)benzamide core is a fundamental step that precedes its use in more complex transformations. Methodologies for its synthesis range from traditional amidation reactions to more recently developed catalytic protocols.
Conventional Synthetic Routes
The most common and straightforward method for synthesizing this compound and its derivatives is through the acylation of 8-aminoquinoline (B160924). This nucleophilic substitution reaction typically involves reacting 8-aminoquinoline with a benzoyl chloride derivative. The reaction is often carried out in a suitable solvent like dichloromethane (B109758) and in the presence of a base, such as triethylamine (B128534) (Et3N), to neutralize the hydrochloric acid byproduct. nih.gov This approach is widely applicable for a variety of substituted benzoyl chlorides, allowing for the generation of a diverse library of this compound analogs. nih.gov
Another conventional, multi-step approach involves the N-oxidation of a quinoline (B57606) precursor, followed by a C2-amidation reaction. For instance, a derivative, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, was synthesized from 4,7-dichloroquinoline (B193633) in a three-step sequence involving N-oxidation, C2-amidation with benzonitrile, and subsequent nucleophilic aromatic substitution at the C4 position. preprints.orgmdpi.com
Novel Catalytic and Metal-Free Methodologies
While conventional methods are robust, research has also explored novel synthetic strategies. Metal-free conditions for specific transformations have been developed, such as the cyanoalkylation of 8-aminoquinoline amides using K2S2O8 as an oxidant. researchgate.net These newer methods aim to provide alternative, potentially milder, or more efficient pathways to quinolinyl amides and their derivatives, although direct catalytic synthesis of the parent this compound is less common than its use as a substrate in catalysis.
Functionalization of the this compound Core
The this compound scaffold is a cornerstone in the field of C-H activation chemistry. The nitrogen atoms of the quinoline ring and the amide linkage act as a bidentate directing group, forming a stable five-membered palladacycle or related metallacycle with a transition metal catalyst. This chelation assistance facilitates the selective activation and subsequent functionalization of otherwise unreactive C-H bonds, primarily at the ortho-position of the benzamide (B126) ring or at remote positions on the quinoline moiety.
C-H Bond Activation Strategies
Palladium catalysis is a predominant strategy for the functionalization of this compound. The directing group guides the palladium catalyst to the ortho-C-H bond of the benzoyl group, enabling a range of transformations.
Acylation: Palladium-catalyzed C-H acylation introduces a ketone functionality, a valuable moiety in medicinal chemistry and material science. mdpi.comresearchgate.net A notable development is the dual C-H acylation of this compound with acyl chlorides, followed by an intramolecular cyclization. mdpi.comscilit.comgonzaga.edu This tandem process, which involves the formation of three new chemical bonds, provides access to novel quinoline-substituted hydroxyl isoindolones. mdpi.comresearchgate.netgonzaga.edu Mechanistic studies, including kinetic isotope effect experiments, suggest that the C-H bond cleavage is the rate-determining step in this transformation. mdpi.comresearchgate.net
Interactive Table: Pd-Catalyzed Dual C-H Acylation of this compound Derivatives
| Benzamide Substituent | Acyl Chloride | Yield (%) | Citation |
|---|---|---|---|
| H | Benzoyl chloride | 72 | mdpi.com |
| 4-Me | Benzoyl chloride | 65 | mdpi.com |
| 4-OMe | Benzoyl chloride | 68 | mdpi.com |
| 4-F | Benzoyl chloride | 75 | mdpi.com |
| 4-Cl | Benzoyl chloride | 78 | mdpi.com |
| 4-COOMe | Benzoyl chloride | 61 | mdpi.com |
| H | 4-Fluorobenzoyl chloride | 68 | mdpi.com |
Arylation and Alkylation: The 8-aminoquinoline auxiliary is highly effective for palladium-catalyzed β-arylation and alkylation of carboxamide derivatives. nih.govacs.org This method allows for the regiospecific introduction of aryl and alkyl groups using aryl iodides or alkyl halides. nih.govacs.org The reactions typically use a palladium(II) acetate (B1210297) catalyst in a suitable solvent like t-amyl alcohol, with a base such as K2CO3. nih.gov The scope is broad, tolerating various functional groups on the benzamide ring, including methoxy (B1213986), bromo, and trifluoromethyl substituents. nih.gov
Interactive Table: Pd-Catalyzed Alkylation of this compound Derivatives
| Benzamide Substituent | Alkylating Agent | Yield (%) | Citation |
|---|---|---|---|
| 4-OMe | Benzyl bromide | 90 | nih.gov |
| 4-Br | Benzyl bromide | 85 | nih.gov |
| 4-CF3 | Benzyl bromide | 89 | nih.gov |
| 2-OMe, 5-Br | Benzyl bromide | 80 | nih.gov |
| 4-t-Bu | Benzyl bromide | 93 | nih.gov |
Methoxylation: The introduction of a methoxy group via C-H activation has also been achieved. While palladium-catalyzed C-H alkoxylation is a known transformation, related studies have shown cobalt-catalyzed C-H deuteriomethoxylation of this compound using deuterated methanol (B129727) (CD3OD). mdpi.com This reaction proceeds with high yield and demonstrates the versatility of transition metal catalysis in installing alkoxy groups. mdpi.com Pd(II)-catalyzed methoxylation of related carbazole (B46965) carboxamides using the 8-aminoquinoline directing group has also been reported. researchgate.net
Interactive Table: Cobalt-Catalyzed Deuteriomethoxylation of this compound Derivatives
| Benzamide Substituent | Product | Yield (%) | Citation |
|---|---|---|---|
| H | 2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 84 | mdpi.com |
| 4-Me | 5-methyl-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 63 | mdpi.com |
| 4-Cl | 5-chloro-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 68 | mdpi.com |
While palladium catalysis typically functionalizes the ortho-C-H bond of the benzamide ring, ruthenium catalysts can achieve remote C-H functionalization at the C-5 position of the quinoline ring. researchgate.netrsc.org This remote alkylation of N-(quinolin-8-yl)benzamides with primary, secondary, or tertiary alkyl bromides proceeds in moderate to good yields. researchgate.netrsc.org The reaction is typically catalyzed by a ruthenium(II) complex, such as [RuCl2(p-cymene)]2, with a phosphine (B1218219) ligand like PPh3. researchgate.net Mechanistic investigations, including deuterium (B1214612) labeling studies, have confirmed that the reaction proceeds via a C-H bond activation pathway. researchgate.netrsc.org This strategy significantly broadens the scope of C-H functionalization by accessing a position distal to the directing group. researchgate.net
Interactive Table: Ruthenium-Catalyzed Remote C-5 Alkylation of this compound
| Benzamide Substituent | Alkyl Bromide | Yield (%) | Citation |
|---|---|---|---|
| H | t-Butyl bromide | 85 | researchgate.net |
| H | Cyclohexyl bromide | 71 | researchgate.net |
| H | n-Propyl bromide | 65 | researchgate.net |
| 4-Me | t-Butyl bromide | 82 | researchgate.net |
| 4-OMe | t-Butyl bromide | 80 | researchgate.net |
| 4-F | t-Butyl bromide | 78 | researchgate.net |
Copper-Mediated C-H Functionalization (Hydroxylation, Dimerization, Amination)
Regioselective Functionalization via N-Oxide Directing Groups
The use of an N-oxide on the quinoline ring of this compound serves as a powerful strategy for directing regioselective C-H functionalization. mdpi.com The N-oxide group can act as a transient directing group, enabling functionalization at positions that are otherwise difficult to access, such as the C8 position. acs.orgnih.gov
This approach has been explored for the arylation of quinoline N-oxides with arylboronic acids. nih.gov Depending on the catalyst, different outcomes can be achieved. A Ru(II) catalyst can facilitate distal C(sp²)-H arylation at the C8 position, followed by in situ deoxygenation of the N-oxide. nih.gov In contrast, using a Rh(III) catalyst under similar conditions leads to the formation of 8-arylquinoline N-oxides with excellent regioselectivity. nih.gov The formation of a quinoline N-oxide coordinated metal adduct is considered a key intermediate in these reactions. nih.gov This methodology highlights the versatility of the N-oxide directing group in controlling the outcome of C-H functionalization reactions. mdpi.com
Specific Substitution Reactions (e.g., Halogenation, Sulfonylation, Cyanoalkoxylation, Allylation)
The this compound scaffold is amenable to a variety of specific substitution reactions, allowing for the introduction of diverse functional groups.
Halogenation:
The C5-position of the quinoline ring in N-(quinolin-8-yl)benzamides can be selectively halogenated. Metal-free conditions using reagents like trichloroisocyanuric acid (TCCA) for chlorination and tribromoisocyanuric acid (TBCA) for bromination have been developed, providing high yields of the corresponding C5-halogenated products. rsc.org Copper-catalyzed methods have also been reported for C5-chlorination and bromination using copper(II) acetate and a suitable halogen source. beilstein-journals.orgbeilstein-journals.org For instance, copper-promoted C5-bromination can be achieved using alkyl bromides as the bromine source. beilstein-journals.org
Sulfonylation:
Remote C5-sulfonylation of this compound derivatives has been achieved using both copper and cobalt catalysts. Copper-catalyzed methods employ sodium sulfinates or arylsulfonyl hydrazides as the sulfonyl source, leading to the formation of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields. rsc.orgresearchgate.net A cobalt(II)-catalyzed three-component reaction of this compound, DABCO·(SO₂)₂, and an aryldiazonium salt also provides C5-sulfonylated products. scispace.com Additionally, metal-free sulfonylation at the C5-position can be accomplished using sulfonyl chlorides and an oxidant like PhI(OPiv)₂. rsc.org
Cyanoalkoxylation and Allylation:
The functionalization of the C5-position has been extended to include cyanoalkoxylation and allylation. nih.gov Iron-catalyzed ortho-allylation of the benzamide ring can be achieved with allyl ethers using an iron catalyst in combination with a phosphine ligand. thieme-connect.com This reaction proceeds in a γ-selective manner with respect to the allylic leaving group. thieme-connect.com
Table 4: Specific Substitution Reactions on N-(quinolin-8-yl)benzamide
| Reaction | Position | Reagents/Catalyst | Product | Reference |
| Chlorination | C5 | TCCA (metal-free) | C5-chloro-quinoline derivative | rsc.org |
| Bromination | C5 | TBCA (metal-free) | C5-bromo-quinoline derivative | rsc.org |
| Bromination | C5 | Alkyl bromides / Cu(OAc)₂ | C5-bromo-quinoline derivative | beilstein-journals.org |
| Sulfonylation | C5 | Sodium sulfinates / Cu(II) | C5-sulfonyl-quinoline derivative | rsc.org |
| Sulfonylation | C5 | Arylsulfonyl hydrazides / Cu(OAc)₂ | C5-sulfonyl-quinoline derivative | researchgate.net |
| Sulfonylation | C5 | DABCO·(SO₂)₂, Aryldiazonium salt / Co(II) | C5-sulfonyl-quinoline derivative | scispace.com |
| Allylation | ortho (benzamide) | Allyl ether / Fe(acac)₃, dppen | ortho-allyl-benzamide derivative | thieme-connect.com |
Annulation and Cyclization Reactions
Annulation and cyclization reactions involving this compound are powerful strategies for constructing complex polycyclic and heterocyclic systems. The bidentate directing nature of the 8-aminoquinoline group is often instrumental in facilitating these transformations.
Intramolecular Cyclizations
Intramolecular cyclization reactions of this compound derivatives can lead to the formation of novel fused-ring structures. A notable example is the palladium-catalyzed dual C-H acylation followed by intramolecular cyclization. mdpi.comgonzaga.edu This tandem process involves the formation of three new chemical bonds and provides access to quinoline-substituted hydroxyl isoindolone skeletons under simple reaction conditions. mdpi.comscilit.commdpi.com Mechanistic studies, including deuterium-labeling experiments, have suggested that C-H bond cleavage is the turnover-limiting step in this transformation. mdpi.comgonzaga.edu
Copper-mediated tandem C(sp²)-H amination followed by intramolecular cyclization has also been developed to synthesize quinazolin-4(3H)-ones from this compound and amidine hydrochlorides. researchgate.net These examples underscore the utility of the this compound scaffold in constructing diverse heterocyclic frameworks through intramolecular cyclization pathways.
Tandem Annulation Reactions of this compound and its Derivatives
The quinolin-8-yl directing group in this compound and its derivatives has proven to be a powerful tool for orchestrating tandem annulation reactions. These complex transformations, often catalyzed by transition metals, allow for the rapid construction of polycyclic and heterocyclic scaffolds from relatively simple starting materials. Through a sequence of intramolecular and intermolecular bond formations, these reactions offer an efficient pathway to novel molecular architectures.
A notable example is the palladium-catalyzed tandem process involving aromatic dual C-H acylations followed by intramolecular cyclization. mdpi.comscilit.com This reaction, utilizing this compound and various benzoyl chlorides, leads to the formation of quinoline-substituted hydroxyl isoindolones. mdpi.com The process is believed to proceed through a dual acylation of the benzamide, followed by an intramolecular cyclization, creating three new chemical bonds in a single operation. mdpi.comscilit.com A deuterium-labeling experiment has suggested that the C-H bond cleavage is the turnover-limiting step in this transformation. mdpi.comscilit.com
The versatility of this methodology is demonstrated by its tolerance of a range of functional groups on both the this compound scaffold and the acyl chloride coupling partner. mdpi.com Electron-donating and electron-withdrawing groups on the benzamide ring are well-tolerated, as are various substituents on the acyl chloride. mdpi.com
Table 1: Palladium-Catalyzed Tandem Annulation of N-(quinolin-8-yl)benzamide Derivatives with Acyl Chlorides
| Entry | This compound Derivative | Acyl Chloride | Product | Yield (%) |
| 1 | This compound | Benzoyl chloride | 3-Hydroxy-3-phenyl-2-(quinolin-8-yl)isoindolin-1-one | 39 |
| 2 | This compound | 4-Chlorobenzoyl chloride | 7-(4-Chlorobenzoyl)-3-(4-chlorophenyl)-3-hydroxy-2-(quinolin-8-yl)isoindolin-1-one | 52 |
| 3 | This compound | 4-(Trifluoromethyl)benzoyl chloride | 3-Hydroxy-2-(quinolin-8-yl)-7-(4-(trifluoromethyl)benzoyl)-3-(4-(trifluoromethyl)phenyl)isoindolin-1-one | 59 |
| 4 | 4-Methyl-N-(quinolin-8-yl)benzamide | Benzoyl chloride | 3-Hydroxy-5-methyl-3-phenyl-2-(quinolin-8-yl)isoindolin-1-one | - |
| 5 | 4-Fluoro-N-(quinolin-8-yl)benzamide | Benzoyl chloride | 5-Fluoro-3-hydroxy-3-phenyl-2-(quinolin-8-yl)isoindolin-1-one | - |
Reaction Conditions: Pd(OAc)₂, KOAc, Toluene. Yields are for the isolated product. mdpi.com
In addition to palladium, other transition metals have been successfully employed to catalyze tandem annulation reactions of N-(quinolin-8-yl)benzamides. Nickel(II) catalysis, for instance, enables a tandem C(sp²)–H bond activation and annulation of arenes with gem-dibromoalkenes. nih.govrsc.org This reaction provides access to (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-ones with good yields and high selectivity. nih.govrsc.org The reaction is tolerant of various substituents on the benzamide, including both electron-donating and electron-withdrawing groups, as well as heterocyclic substrates. rsc.org
Table 2: Nickel-Catalyzed Tandem Annulation of N-(quinolin-8-yl)benzamides with gem-Dibromoalkenes
| Entry | This compound Derivative | gem-Dibromoalkene | Product | Yield (%) |
| 1 | This compound | (2,2-Dibromovinyl)benzene | (Z)-3-Benzylidene-2-(quinolin-8-yl)isoindolin-1-one | 73 |
| 2 | 4-Methyl-N-(quinolin-8-yl)benzamide | (2,2-Dibromovinyl)benzene | (Z)-3-Benzylidene-5-methyl-2-(quinolin-8-yl)isoindolin-1-one | - |
| 3 | 4-Fluoro-N-(quinolin-8-yl)benzamide | (2,2-Dibromovinyl)benzene | (Z)-3-Benzylidene-5-fluoro-2-(quinolin-8-yl)isoindolin-1-one | - |
| 4 | 4-Nitro-N-(quinolin-8-yl)benzamide | (2,2-Dibromovinyl)benzene | (Z)-3-Benzylidene-5-nitro-2-(quinolin-8-yl)isoindolin-1-one | - |
| 5 | N-(quinolin-8-yl)thiophene-2-carboxamide | (2,2-Dibromovinyl)benzene | (Z)-3-Benzylidene-2-(quinolin-8-yl)thieno[2,3-c]isoindolin-1-one | 63.5 |
Reaction Conditions: Ni(PPh₃)₂Cl₂, Ag₂CO₃, TBAI, Xylene, 140 °C. Yields are for the isolated product. nih.govrsc.org
Furthermore, cobalt has been utilized in the C–H activation and regioselective intermolecular annulation of this compound with allenes, leading to the formation of novel isoquinolin-1(2H)-one scaffolds. rsc.org This method demonstrates good functional group tolerance and proceeds under mild conditions. rsc.org Ruthenium has also been shown to catalyze the oxidative annulation of N-(quinolin-8-yl)benzamides with a variety of alkynes, including symmetrical and unsymmetrical ones, in the presence of a copper(II) acetate oxidant. nih.govacs.org This reaction proceeds with high regioselectivity for unsymmetrical alkynes. nih.govacs.org Similarly, copper-mediated tandem reactions involving C-H/C-H coupling and intramolecular annulation have been developed. researchgate.net
These diverse catalytic systems underscore the utility of the quinolin-8-yl directing group in facilitating complex, multi-step transformations to generate a wide array of polycyclic nitrogen-containing heterocycles.
N Quinolin 8 Yl Benzamide As a Directing Group and Ligand in Catalysis
Role as a Bidentate Directing Group in C-H Activation
The 8-aminoquinoline (B160924) moiety within N-(quinolin-8-yl)benzamide is a highly effective bidentate directing group, a feature that has been extensively exploited in C-H activation reactions catalyzed by a variety of transition metals, including palladium (Pd), ruthenium (Ru), rhodium (Rh), and nickel (Ni). mdpi.comnih.govrsc.orgnih.gov This directing group coordinates to the metal center through both the quinoline (B57606) nitrogen and the amide nitrogen (following deprotonation), forming a stable five-membered metallacycle intermediate. rsc.orgnih.gov This chelation brings the metal catalyst into close proximity to a specific C-H bond on the benzamide's aryl ring, typically at the ortho position, facilitating its cleavage and subsequent functionalization. researchgate.net
The utility of this compound as a directing group is demonstrated in a wide array of C-H functionalization reactions. For instance, it has been successfully employed in palladium-catalyzed dual C-H acylation and intramolecular cyclization reactions to synthesize novel quinoline-substituted hydroxyl isoindolones. mdpi.comscilit.net In these reactions, deuterium-labeling studies have shown that the C-H bond cleavage is the rate-determining step. mdpi.comscilit.net
Ruthenium-catalyzed reactions have also heavily featured this directing group. It enables the oxidative annulation of N-(quinolin-8-yl)benzamides with alkynes to produce isoquinolones and facilitates the remote C-5 alkylation of the quinoline ring with alkyl bromides. nih.govrsc.orgacs.org Similarly, rhodium catalysis has been used for the hydroarylation of these benzamides with norbornene, where the presence of both the quinoline nitrogen and the amide proton is crucial for the reaction to proceed. nih.gov Nickel-catalyzed C-H functionalization of aromatic amides with bicyclic alkenes also relies on this N,N-bidentate directing group to yield 1-indanone (B140024) derivatives. rsc.org
The directing power of the this compound group is considered among the strongest in palladium-catalyzed aromatic C-H activation, ensuring high regioselectivity. scienceopen.com
Table 1: Selected C-H Activation Reactions Directed by this compound
| Catalyst System | Transformation | Coupling Partner | Product Type | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂ / KOAc | Dual Acylation / Cyclization | Acyl Chlorides | Hydroxyl Isoindolones | mdpi.com |
| [RuCl₂(p-cymene)]₂ / PPh₃ | Remote C-5 Alkylation | Alkyl Bromides | C5-Alkylated Quinolines | rsc.org |
| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂ | Oxidative Annulation | Alkynes | Isoquinolones | nih.gov |
| [Rh(OAc)(cod)]₂ / Pivalic Acid | Hydroarylation | Norbornene | endo-Hydroarylation Product | nih.gov |
| Ni(OTf)₂ / MesCO₂H | Arylation of β-C(sp³)–H | Aryl Iodides | β-Arylated Aliphatic Amides | rsc.org |
| [Cp*RhCl₂]₂ / AgSbF₆ | C-H Functionalization | N-Boc Aminals | Branched Amines | acs.org |
Ligand Applications in Transition Metal Catalysis
Beyond its role as a transient directing group, this compound functions as a robust ligand that forms stable complexes with transition metals, profoundly influencing their catalytic activity and leading to enhanced reaction outcomes and unique mechanistic pathways.
The ability of this compound to form well-defined metal complexes is central to its function in catalysis. The bidentate coordination through the quinoline and amide nitrogens leads to the formation of stable chelates. nih.gov
Ruthenium Complexes: In the absence of an alkyne coupling partner, a stable ruthenium-N-quinolin-8-yl-benzamide complex has been successfully isolated and characterized. nih.govacs.org This observation supports the proposed reaction mechanism where the formation of such a bidentate chelate complex is a key initial step. nih.gov
Cobalt Complexes: Mechanistic studies of oxidative coupling reactions using this compound as a model substrate have led to the isolation and characterization of key intermediates. A Co(II)[L–H]₂ complex, where L represents the benzamide (B126) ligand, and a C–H-activated Co(III) metallacycle have been characterized by methods including X-ray diffraction and voltammetry. acs.org
Nickel Complexes: In the context of Ni-catalyzed C(sp³)-H functionalization, attempts to coordinate N-(quinolin-8-yl)pivalamide to various Ni(II) sources were initially challenging under standard conditions. chemrxiv.org However, a key Ni(II) cyclometalated intermediate has been proposed as part of the catalytic cycle, formed via a concerted metalation-deprotonation (CMD) mechanism. rsc.org A related Bis[N-(quinolin-8-yl)benzamidato-κ2N,N']copper(II) complex has been characterized via ORTEP depiction. chemrxiv.org
These isolated and characterized complexes provide direct evidence for the ligand's coordination mode and offer valuable snapshots of the catalytic cycle.
The coordination of this compound to a metal center not only pre-organizes the substrate for C-H activation but also modulates the electronic properties of the catalyst, thereby enhancing its reactivity and selectivity.
The general mechanistic pathway begins with the coordination of the ligand to the metal catalyst, followed by C-H bond cleavage to form a metallacycle intermediate. rsc.orgrsc.org This intermediate then reacts with a coupling partner. The specific mechanism, however, can vary significantly depending on the metal used.
Palladium Catalysis: In Pd-catalyzed reactions, the this compound moiety is recognized as one of the most powerful directing groups, proceeding through the formation of a palladacycle. scienceopen.com A plausible mechanism for dual acylation involves C-H activation as the rate-limiting step, followed by reaction with the acyl chloride and subsequent intramolecular cyclization. mdpi.comscilit.net
Nickel Catalysis: Computational studies on Ni-catalyzed reactions have unveiled a unique "N–H deprotonation circumvented" catalytic mechanism. rsc.org This model suggests that, contrary to common assumptions, the reaction can proceed without the initial deprotonation of the amide N-H. Instead, the N-H moiety is retained, participating in a weak σ-coordination with the nickel center and forming a hydrogen bond, which is crucial for the catalytic cycle. rsc.org For C(sp³)-H arylation, a Ni(II)/Ni(IV) catalytic cycle is proposed, involving oxidative addition of the aryl halide to a nickel(II)-cyclometalated intermediate. rsc.org
Rhodium Catalysis: For the Rh(I)-catalyzed hydroarylation with norbornene, a proposed mechanism involves the initial coordination of the bidentate ligand to the rhodium center. nih.gov This is followed by electrophilic addition of the alkene, oxidative addition of the ortho-C-H bond, and reductive elimination to furnish the final product. nih.gov In other Rh(III)-catalyzed reactions, chelation-induced functionalization at the remote C-5 position of the quinoline ring has been achieved, demonstrating the versatility of the directing group's influence. acs.org
Ruthenium Catalysis: Mechanistic investigations of Ru(II)-catalyzed remote alkylation, supported by deuterium (B1214612) labeling studies, confirm that the reaction proceeds via aromatic C–H bond activation as the key step. rsc.orgresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Pharmacophores and Key Structural Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-(quinolin-8-yl)benzamide and its derivatives, several key pharmacophoric features have been identified through various studies.
The core structure consists of a quinoline (B57606) ring system linked to a benzamide (B126) group via an amide bond. The quinoline nitrogen and the amide moiety are frequently identified as critical interaction points. Docking studies of derivatives have shown that these features often participate in hydrogen bonding with amino acid residues in the active sites of target proteins. tandfonline.comnih.govjst.go.jp
For instance, in the development of inhibitors for the Wnt signaling pathway, the quinoline nitrogen was found to be important for potency. However, studies also showed that this feature could be functionally mimicked. Derivatives where the quinoline was replaced by a phenyl or pyridinyl ring, especially with a carbonyl-containing group at the ortho position, were also highly potent Wnt inhibitors. This suggests that the key feature is a specific arrangement of a hydrogen bond acceptor or a group that can similarly interact with the target, rather than the quinoline ring itself being irreplaceable.
In the context of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition, docking simulations suggest a common mode of interaction at the ATP-binding site, highlighting the importance of the scaffold's shape and electronic properties for binding. nih.gov Similarly, for Hepatitis B Virus (HBV) capsid assembly modulators, the oxygen atoms of the amide group were found to form crucial hydrogen bonds with tryptophan and leucine (B10760876) residues in the protein. jst.go.jp The N-(quinolin-8-yl)benzenesulfonamide series, identified as NF-κB pathway inhibitors, further underscores the significance of the quinolin-8-yl portion as a key pharmacophoric element for biological activity. nih.gov
Impact of Substituent Effects on Biological Activity
The biological activity of the this compound scaffold can be significantly modulated by introducing various substituents onto its quinoline or benzamide rings. The nature, position, and electronic properties of these substituents play a critical role in determining the potency and selectivity of the compounds.
Wnt Pathway Inhibition: In a series of compounds designed as Wnt pathway inhibitors, substitutions on the phenyl ring of the benzamide moiety had a pronounced effect. While the electronic nature of the substituent was not deemed critical, its shape and position were. Notably, incorporating a carbonyl-containing functionality at the ortho position of the phenyl ring resulted in the most potent analogs. Replacing the quinoline ring with pyridine (B92270) rings also yielded potent compounds, with IC50 values in the 100 nM range.
Fungicidal Activity: For derivatives designed as fungicides, SAR studies revealed that electron-withdrawing groups on the benzamide ring generally enhance inhibitory activity. nih.govmdpi.com Specifically, compounds with a 3-trifluoromethyl (3-CF3) or 3,4-dichloro substitution on the phenyl ring showed superior activity against various fungi compared to other derivatives. mdpi.com Against Sclerotinia sclerotiorum, a derivative featuring a 3,4-dichloro substitution (compound 13p) exhibited an inhibition rate of 86.1%, which was superior to the control drug quinoxyfen (B1680402) (77.8%). nih.gov
VEGFR-2 Inhibition: In the development of VEGFR-2 inhibitors for cancer therapy, a series of quinoline amide derivatives were synthesized and evaluated. The study found that compound 6 , identified as 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, was the most potent inhibitor, with an IC50 of 3.8 nM against VEGFR-2 kinase and 5.5 nM against human umbilical vein endothelial cells (HUVEC). nih.gov This highlights the positive impact of simultaneous chloro and hydroxy substitution on the benzamide ring for this specific target.
HBV Capsid Assembly Modulation: When developing anti-HBV agents, replacing a m-methylphenyl group on a related benzamide scaffold with other groups like phenyl, m-methoxyphenyl, or various heterocyclic rings led to a significant decrease or complete loss of activity. jst.go.jp This indicates a high degree of structural and electronic specificity required for activity against this target.
This compound as a Scaffold in Drug Discovery and Development Initiatives
The this compound structure is a privileged scaffold in medicinal chemistry, serving as a foundational template for the design and synthesis of a wide array of therapeutic agents. nih.govmdpi.compreprints.org Its versatility is demonstrated by its use in developing inhibitors for diverse biological targets. mdpi.compreprints.org
This scaffold has been instrumental in the creation of:
Enzyme Inhibitors: It forms the core of potent inhibitors for several key enzymes. This includes Poly(ADP-ribose)polymerase (PARP-1) inhibitors, which are relevant in cancer therapy. tandfonline.com It is also the basis for VEGFR-2 inhibitors that target angiogenesis in tumors and Tankyrase (TNKS) inhibitors. nih.govacs.org
Pathway Modulators: Derivatives have been identified that can down-regulate the NF-κB signaling pathway, which is implicated in inflammatory diseases and cancer. nih.gov Others are potent inhibitors of the Wnt signaling pathway, which plays a role in embryonic development and cancer.
Antimicrobial Agents: The scaffold has been used to develop compounds with significant fungicidal activity. nih.govmdpi.com Furthermore, the broader class of (quinolinyl)amides has shown potential as antifungal and antibacterial agents. mdpi.compreprints.org
Antiviral Compounds: Modifications of the benzamide scaffold have led to the discovery of novel Hepatitis B Virus (HBV) capsid assembly modulators. jst.go.jp Related quinoline-anthranilamide hybrids have also shown pronounced effects against human coronaviruses. nih.gov
Receptor Antagonists: The general (quinolinyl)amide framework is found in molecules that act as antagonists for receptors like the human vanilloid receptor type 1 (TRPV1) and the melanin-concentrating hormone 1 receptor (MCH1R). mdpi.compreprints.org
Beyond its direct use as a pharmacophore, the N-(quinolin-8-yl)amide group serves as a classic bidentate directing group in organic synthesis. researchgate.netrsc.org This chemical property is exploited to facilitate C-H bond activation reactions, allowing for precise functionalization at various positions on the quinoline ring. rsc.orgrsc.org This synthetic utility enables the generation of diverse libraries of compounds, which is a cornerstone of modern drug discovery efforts. For example, it has been used in the synthesis of phthalazin-1(2H)-ones, which are themselves important scaffolds for molecules like PARP inhibitors. beilstein-journals.orgresearchgate.net
Computational and Theoretical Investigations
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For N-(quinolin-8-yl)benzamide and its analogues, docking simulations have been crucial in identifying potential biological targets and elucidating the structural basis of their activity.
Researchers have used docking to study the interaction of this compound derivatives with various protein targets. In one study, quinoline (B57606) amide derivatives were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer angiogenesis. Docking simulations showed that compounds like 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide fit into the ATP-binding site of VEGFR-2. nih.gov This supported the hypothesis that these compounds could act as potential anticancer agents. nih.gov
Similarly, derivatives have been docked into the active site of Tankyrase 2 (TNKS2), a protein involved in cellular signaling. The quinoline moiety of the ligands was found to accommodate the induced pocket of the enzyme. acs.org In another context, derivatives of the related N-(quinolin-8-yl)acetamide were docked into the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, revealing key binding patterns. rsc.org
These simulations provide critical information on binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in the study of VEGFR-2 inhibitors, docking helped confirm a common mode of interaction at the ATP-binding site for the quinoline amide series. nih.gov
| Derivative Studied | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide | VEGFR-2 | Binds to the ATP-binding site, suggesting a mode of interaction for kinase inhibition. | nih.gov |
| 4-Acylamido-N-(quinolin-8-yl)benzamides | Tankyrase 2 (TNKS2) | The quinoline fragment accommodates an induced pocket, showing stronger affinity compared to other fragments. | acs.org |
| 4-[(Quinolin-4-yl)amino]benzamide derivatives | Influenza Virus RNA Polymerase (PA-PB1 subunit) | Compounds with low docking scores showed significant anti-influenza activity, validating the docking predictions. | mdpi.comnih.gov |
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of the protein-ligand complex.
For a series of 4-[(quinolin-4-yl)amino]benzamide derivatives designed as anti-influenza agents, 100-nanosecond MD simulations were performed on the docked complexes. mdpi.com These simulations were used to assess the stability of the binding between the ligands and the viral RNA polymerase. The analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) indicated that the protein-ligand complexes reached equilibrium and remained stable throughout the simulation, confirming a persistent interaction. mdpi.com
In studies of Tankyrase inhibitors, MD simulations of up to 100 ns were used to evaluate the stability of various linkers connecting the this compound moiety to another pharmacophore. acs.org These simulations helped identify which linker geometries resulted in a stable binding position, guiding the selection of candidates for chemical synthesis. acs.org Such studies are crucial for understanding how the flexibility of a ligand influences its binding affinity and for ensuring that the interactions predicted by docking are maintained in a dynamic system. rsc.orgacs.org
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms and calculating the energetics of transition states and intermediates. This compound is frequently used as a bidentate directing group in transition-metal-catalyzed C-H bond functionalization reactions, and DFT studies have been instrumental in understanding how it facilitates these transformations.
DFT calculations have shown that in palladium-catalyzed reactions, the quinoline nitrogen and the amide oxygen of this compound coordinate to the metal center. This forms a stable six-membered palladacycle intermediate, which lowers the activation energy for the subsequent C-H bond cleavage, a critical step in the catalytic cycle. vulcanchem.com Experimental kinetic isotope effect (KIE) studies confirmed that C-H bond breaking is the rate-determining step, a finding supported by DFT calculations. vulcanchem.com
In cobalt-mediated dehydrogenative coupling reactions, DFT was used to explore several possible mechanistic pathways, including charge neutral, anionic, and dimetallic routes. rsc.org The calculations revealed that an anionic mechanism proceeding through a concerted-metalation-deprotonation (CMD) of the benzamide (B126) C-H bond was the most favorable. The rate-determining step in this multi-step process was identified as the C-C coupling event. rsc.org DFT has also been applied to understand the structure of metal complexes, such as a bis[N-(quinolin-8-yl)benzamidato]copper(II) complex, where simulations helped to analyze the forces governing its self-assembly through hydrogen bonding. researchgate.net
| Reaction Type | Metal Catalyst | Key DFT Finding | Reference |
|---|---|---|---|
| C-H Arylation | Palladium (Pd) | Formation of a six-membered palladacycle intermediate lowers the activation energy for C-H cleavage. | vulcanchem.com |
| Dehydrogenative Aryl-Aryl Coupling | Cobalt (Co) | The most favorable mechanism is an anionic pathway involving concerted-metalation-deprotonation (CMD). The C-C coupling is the rate-determining step. | rsc.org |
| Complex Formation | Copper (Cu) | Calculations at the B3LYP/6-311G(dp) level indicated that self-recognition via hydrogen bonding is driven mainly by electrostatic interactions. | researchgate.net |
In Silico Prediction of Drug-like Properties (e.g., ADME for design principles)
Before significant resources are invested in synthesizing and testing new compounds, in silico methods are used to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help assess the "drug-likeness" of a molecule and guide the design of derivatives with more favorable pharmacokinetic profiles.
Several studies on this compound derivatives and related structures have utilized tools like SwissADME to evaluate their potential as drug candidates. mdpi.compreprints.org These predictions typically assess compliance with frameworks like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. rsc.org
For example, in silico analysis of certain quinoline benzamide derivatives showed good drug-likeness scores and an acceptable hydrophilic-lipophilic balance (cLogP). mdpi.compreprints.org Another important parameter, the total molecular polar surface area (TPSA), is used to predict cell permeability and blood-brain barrier (BBB) penetration. Derivatives with a TPSA of less than 140 Ų are predicted to have good potential to cross the BBB. mdpi.compreprints.org These computational screenings are essential for weeding out compounds with likely pharmacokinetic issues early in the drug discovery process, allowing researchers to focus on the most promising candidates. rsc.orgresearchgate.net
| Compound Type | Prediction Tool | Key Predicted Properties | Reference |
|---|---|---|---|
| N-(dichloroquinolin-2-yl) benzamide | SwissADME | Good drug-likeness score, cLogP = 3.89, obeys Lipinski's rule, good potential BBB permeation (TPSA < 140 Ų). | preprints.org |
| N-(chloro-morpholinoquinolin-2-yl)benzamide | SwissADME | Good drug-likeness score, cLogP = 3.16, obeys Lipinski's rule, good potential BBB permeation (TPSA < 140 Ų). | preprints.org |
| 4-[(Quinolin-4-yl)amino]benzamide derivatives | Not Specified | Lead compound exhibited good drug-likeness based on Lipinski's rule and ADMET prediction. | mdpi.comnih.gov |
| 1,8-Naphthyridine analogues | Swiss ADME | All compounds followed Lipinski's rule of five and showed potential for effective oral absorption. | rsc.org |
Advanced Applications Beyond Medicinal Chemistry
Utilization in Materials Science
N-(quinolin-8-yl)benzamide and its derivatives have emerged as significant compounds in the development of new functional materials. Their ability to form stable complexes with a variety of metals and their inherent structural characteristics are being leveraged to create advanced polymeric and composite materials.
While direct incorporation as a monomer is not widely reported, derivatives of this compound play a crucial role as catalysts in polymerization reactions, directly influencing the properties and synthesis of polymeric systems. A notable example is the use of trimetallic yttrium complexes of N-(2-methylquinolin-8-yl)benzamide derivatives for the ring-opening polymerization (ROP) of ε-caprolactone. This process yields polyesters, which are valued as biodegradable and environmentally friendly materials with applications in the medical field for drug delivery and biodegradable sutures.
The research in this area has demonstrated that by modifying the substituent on the benzamide (B126) ring of the ligand, the catalytic activity of the resulting yttrium complex can be tuned. This tunability allows for control over the polymerization process and the properties of the final polyester (B1180765) material.
Table 1: Catalytic Activity of N-(2-methylquinolin-8-yl)benzamide-Yttrium Complexes in ε-Caprolactone Polymerization
| Complex | Ligand Substituent (R) | Activity (g of polymer per mol of Y per h) |
|---|---|---|
| 1 | H | 1.8 x 10⁴ |
| 2 | OMe | 2.5 x 10⁴ |
| 3 | Me | 2.2 x 10⁴ |
| 4 | Cl | 1.5 x 10⁴ |
Data sourced from studies on the synthesis and catalytic application of trimetallic yttrium N-(2-methylquinolin-8-yl)benzamides.
The ability of this compound to act as a ligand for various metal ions is a key feature that allows for its potential use as a component in composite materials. Although detailed examples of its incorporation into bulk composite materials are still emerging, its role in forming well-defined metal complexes is a promising avenue for the development of new functional composites. For instance, a doctoral study has reported on the synthesis of a novel composite material, NCC/HAp (Nanocrystalline Cellulose/Hydroxyapatite), which was used as a versatile catalyst. The study also involved the synthesis and characterization of ligands such as N-(quinolin-8-yl)-1,10-phenanthroline-2-carboxamide, which were chelated to metal ions. ukzn.ac.za This suggests the potential for creating composite materials where such complexes could be embedded, imparting specific catalytic or photophysical properties to the final material. ukzn.ac.za
Incorporation into Polymeric Systems
Chemical Building Block for Complex Molecule Synthesis
This compound is extensively used as a versatile building block in organic synthesis, primarily due to the directing ability of the 8-aminoquinoline (B160924) group. This group can coordinate to a metal center, allowing for the selective activation and functionalization of otherwise unreactive C-H bonds at specific positions on the molecule. This strategy has enabled the development of efficient methods for synthesizing complex organic molecules.
A wide range of transition metals, including ruthenium, palladium, cobalt, and copper, have been employed to catalyze reactions involving this compound and its derivatives. These reactions allow for the introduction of various functional groups, such as alkyl, aryl, and nitro groups, onto the quinoline (B57606) or benzamide core.
For example, ruthenium(II) has been shown to catalyze the remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with various alkyl bromides. researchgate.net This C-H bond activation strategy provides a direct method for introducing alkyl groups at a position that would be difficult to functionalize using traditional methods. researchgate.net Similarly, visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides has been achieved using copper(II) nitrate (B79036) as the nitro source, offering a green and efficient synthetic route.
The following table summarizes some of the key research findings on the use of this compound as a chemical building block.
Table 2: Selected Research Findings on the Synthetic Applications of this compound
| Catalyst/Reagent | Transformation | Position Functionalized | Product Yield |
|---|---|---|---|
| Ruthenium(II) complex | Remote Alkylation | Quinoline C-5 | Good to Moderate |
| Copper(II) Nitrate / Visible Light | Nitration | Quinoline C-5 | Up to 82% |
| Cobalt(II) Acetate (B1210297) / Salox Ligand | Enantioselective Annulation | Benzamide ortho-C-H | Up to 95% ee |
| Copper(I) Iodide | Alkoxylation | Benzamide ortho-C-H | Good to Excellent |
ee = enantiomeric excess. Data compiled from various studies on C-H functionalization of this compound and its derivatives.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies and Chemical Space Exploration
The exploration of N-(quinolin-8-yl)benzamide's chemical space is intrinsically linked to the development of innovative synthetic methods. The 8-aminoquinoline (B160924) moiety is a powerful bidentate directing group, a feature that has been exploited in transition-metal-catalyzed C-H bond functionalization to achieve high regioselectivity. researchgate.netrsc.org Future research is expected to build upon this foundation, pushing the boundaries of what is synthetically achievable.
Key future directions include:
Expansion of Metal-Catalyzed C-H Functionalization: While palladium, cobalt, and ruthenium have been used to catalyze reactions at various positions on the quinoline (B57606) and benzamide (B126) rings, there is vast potential in exploring other transition metals. acs.orgresearchgate.netmdpi.comacs.org Investigating earth-abundant metals like iron and copper could lead to more economical and sustainable synthetic routes. The development of tandem reactions, such as the palladium-catalyzed dual C-H acylation and intramolecular cyclization to form novel isoindolones, exemplifies the complexity and novelty that can be achieved. mdpi.comgrafiati.com
Metal-Free Reaction Conditions: Developing metal-free C-H functionalization reactions is a significant goal for green chemistry. researchgate.net Future work could focus on photocatalyzed reactions or the use of hypervalent iodine reagents to achieve transformations like halogenation, nitration, or cyanomethylation without the need for transition metal catalysts. rsc.orgmdpi.com For instance, a metal-free, regioselective C-H halogenation of 8-substituted quinolines has been developed, offering a highly economical route with excellent functional group tolerance. rsc.org
Stereoselective Synthesis: Introducing chirality into the this compound scaffold can have profound effects on biological activity. Future synthetic efforts will likely focus on developing asymmetric catalytic methods to produce enantiomerically pure derivatives, opening avenues for stereoselective biological probes and drug candidates.
Diversification of the Core Structure: Research will continue to expand the library of this compound derivatives by modifying both the quinoline and benzamide rings with a wider array of functional groups. mdpi.com This includes synthesizing derivatives with different electronic and steric properties to fine-tune their chemical and biological characteristics.
| Catalyst System | Reaction Type | Target Position | Research Focus |
| Palladium(II) Acetate (B1210297) | Arylation, Acylation | γ-position of benzamide, ortho C-H | Streamlining synthesis by avoiding pre-functionalized substrates; creating novel heterocyclic structures. mdpi.comvulcanchem.com |
| Ruthenium(II) | Remote Alkylation | C5-position of quinoline | C-H bond activation with a broad range of alkyl bromides. researchgate.netgrafiati.com |
| Cobalt Catalysis | C-H/C-H Cross-Coupling | ortho-C-H, para-C-H, N-H | Understanding reaction mechanisms (e.g., C-H vs. N-H activation) and developing resource-economical molecular syntheses. researchgate.netacs.org |
| Metal-Free (e.g., TCCA/TBCA) | Remote Halogenation | C5-position of quinoline | Developing economical and versatile methods with high functional group tolerance under mild conditions. rsc.org |
Identification and Elucidation of New Biological Targets and Mechanisms
The this compound scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. A primary future objective is to move beyond initial screenings to identify novel molecular targets and fully elucidate their mechanisms of action.
Unexplored avenues include:
Oncology: Derivatives have shown promise as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Kinesin Spindle Protein (KSP). tandfonline.comnih.govasianpubs.org Future studies should aim to discover new kinase targets and explore their potential in overcoming drug resistance in cancer therapy. The mechanism by which these compounds interact with their targets, as suggested by docking studies, requires experimental validation through techniques like X-ray crystallography of the ligand-protein complex.
Infectious Diseases: The scaffold is a promising starting point for developing new antibacterial, antifungal, and antiviral agents. bohrium.commdpi.comnih.govmdpi.com For example, derivatives have been identified as potential quorum sensing inhibitors against P. aeruginosa and as inhibitors of the SARS-CoV-2 nsp13 helicase. bohrium.comresearcher.life Further research is needed to optimize these activities, determine their spectrum of activity against a wider range of pathogens, and identify their precise molecular targets within the microbes.
Inflammatory Pathways: Certain N-(quinolin-8-yl)benzenesulfonamide analogues have been shown to suppress the NF-κB pathway, a key regulator of inflammation. nih.gov This opens the door to developing novel anti-inflammatory agents. Future work should focus on identifying the specific component of the NF-κB signaling cascade that these compounds inhibit.
| Biological Target/Pathway | Therapeutic Area | Example Derivative/Finding | Future Research Direction |
| PARP-1 | Oncology | 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide derivatives show inhibitory activity similar to Olaparib. tandfonline.com | Optimization for enhanced potency and selectivity; investigation as chemopotentiating agents. |
| VEGFR-2 | Oncology | 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide exhibits potent inhibition of VEGFR-2 kinase. nih.gov | In-vivo efficacy studies in angiogenesis models; exploration of dual VEGFR/other kinase inhibitors. |
| SARS-CoV-2 nsp13 | Antiviral | 4-((quinolin-8-ylthio)methyl)benzamide derivatives identified as a new class of inhibitors. researcher.life | Structure-activity relationship (SAR) studies to improve potency; evaluation against drug-resistant viral mutants. |
| NF-κB Pathway | Anti-inflammatory | N-(quinolin-8-yl)benzenesulfonamides down-regulate NF-κB activation. nih.gov | Elucidation of the precise molecular target within the pathway; development of selective inhibitors for chronic inflammatory diseases. |
| Quorum Sensing | Antibacterial | Hybrid quinoline and anthranilic acid compounds showed anti-QS/biofilm effects. bohrium.com | Broadening the spectrum to other pathogenic bacteria; in-vivo studies on biofilm-related infections. |
Advancements in Computational Modeling and Predictive Analytics
Computational chemistry is an indispensable tool for accelerating research on the this compound scaffold. Future advancements in this area will enable more accurate predictions and a more rational design of novel compounds.
Future opportunities lie in:
Enhanced Molecular Docking and Simulation: While initial docking studies have provided hypotheses for binding modes with targets like PARP-1 and VEGFR-2, future research will employ more sophisticated molecular dynamics (MD) simulations. tandfonline.comnih.gov These simulations can predict the stability of ligand-protein interactions over time and reveal allosteric binding sites that could be targeted for new mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: As more biological data becomes available for this compound derivatives, robust QSAR models can be built. nih.gov These models will quantitatively link structural features to biological activity, allowing for the predictive design of more potent and selective compounds.
ADMET and Physicochemical Property Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. tandfonline.com Future work will utilize advanced machine learning algorithms trained on large datasets to more accurately predict the drug-likeness and potential liabilities of novel this compound derivatives before their synthesis, saving time and resources.
Mechanism-Driven Computational Studies: Density Functional Theory (DFT) has been used to probe the mechanisms of C-H activation reactions involving this scaffold. vulcanchem.com Continued use of computational tools will be essential for understanding and predicting the regioselectivity of new synthetic reactions and for designing more efficient catalysts. researchgate.net
Emerging Interdisciplinary Applications in Chemical Research
The utility of this compound extends beyond medicinal chemistry into other interdisciplinary fields, a trend that is expected to grow.
Emerging applications to be explored include:
Catalysis and Ligand Design: The ability of the 8-aminoquinoline group to act as a robust bidentate chelating ligand for various metals is a key feature. mdpi.com There is significant potential to design novel this compound-based ligands for asymmetric catalysis, enabling the synthesis of complex chiral molecules for various applications.
Materials Science: The quinoline ring is a well-known fluorophore. By systematically modifying the this compound structure, it is possible to tune its photophysical properties. This opens up applications in the development of new functional materials, such as chemosensors for detecting specific metal ions or organic molecules, and as components in Organic Light-Emitting Diodes (OLEDs). mdpi.com
Chemical Biology Probes: Functionalized this compound derivatives can be developed as chemical probes to study biological systems. For example, by attaching fluorescent tags or photo-crosslinking groups, these molecules can be used to identify and visualize their biological targets within cells, helping to unravel complex biological pathways.
Q & A
Q. What are the common synthetic routes for N-(quinolin-8-yl)benzamide derivatives, and how are they optimized for yield and purity?
N-(quinolin-8-yl)benzamide derivatives are typically synthesized via coupling reactions between substituted benzamides and quinolin-8-amine. Key methods include:
- Electrooxidative amination : Using aryl amides and amines under electrochemical conditions, achieving yields up to 69% (e.g., 4-(tert-butyl)-2-((3R,4S)-3-(benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidin-1-yl)-N-(quinolin-8-yl)benzamide) .
- Copper-catalyzed C–H functionalization : For regioselective bromination or difluoromethylation, requiring the N,N-bidentate chelating coordination of the 8-aminoquinoline amide skeleton .
- Cobalt-catalyzed annulation : Reactions with alkylidenecyclopropanes at room temperature, yielding spirocyclopropanes in up to 68% isolated yield .
Optimization involves adjusting stoichiometry (e.g., 3 equiv. of amine), solvent systems (petroleum ether/acetone), and purification via silica gel chromatography .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Standard characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling constants (e.g., δ 10.81 ppm for amide protons in 2-fluoro-N-(quinolin-8-yl)benzamide) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weights (e.g., m/z 545.1949 for spirocyclopropane derivatives) .
- LCMS : Purity validation (e.g., 99.2% for 2-fluoro-N-(quinolin-8-yl)benzamide) .
- X-ray crystallography : Used sparingly but critical for resolving stereochemistry in complex derivatives .
Q. Which therapeutic targets are associated with this compound scaffolds?
This scaffold is explored in:
- PARP-1 inhibition : Derivatives like 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide show potential in cancer therapy by targeting DNA repair mechanisms .
- Tankyrase inhibition : Analogues such as IWR-1 and JW74 modulate Wnt/β-catenin signaling, relevant in oncology and regenerative medicine .
- Proteasome inhibition : Chlorobenzothioate derivatives exhibit cytotoxic activity via proteasome pathway disruption .
Q. What safety protocols are recommended for handling this compound derivatives?
While specific toxicity data are limited, general precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (IATA-DGR/ICAO guidelines) .
- Waste disposal : Classify as hazardous waste (WGK Germany: 3) .
Advanced Research Questions
Q. How do reaction conditions dictate divergent mechanisms in copper-mediated C–H oxidation of this compound?
Under basic conditions , Cu(II) facilitates directed C–H methoxylation/chlorination via an organometallic pathway (concerted metalation-deprotonation). In acidic conditions , nondirected quinoline chlorination occurs via a single-electron-transfer (SET) mechanism , supported by computational studies . Contradictions in product selectivity highlight the role of pH and ligand coordination in mechanistic divergence .
Q. How can regioselectivity be controlled in C–H functionalization of this compound derivatives?
Regioselectivity depends on:
- Directing groups : The N,N-bidentate 8-aminoquinoline amide skeleton is essential for C5-H activation in bromination/difluoromethylation .
- Catalyst choice : Cobalt catalysts enable intermolecular annulation with allenes, favoring endo- or exo-cyclic products based on base selection (e.g., K₂CO₃ vs. CsOPiv) .
- Substrate electronics : Electron-withdrawing groups (e.g., NO₂, CF₃) enhance reactivity at distal positions .
Q. What structure-activity relationships (SAR) guide the optimization of this compound derivatives for biological activity?
Key SAR insights include:
- Quinoline substitution : 4-Methyl or 4-fluoro groups improve proteasome inhibitory activity (e.g., 2-fluoro-N-(quinolin-8-yl)benzamide, 74% yield) .
- Benzamide modifications : Bulky tert-butyl groups enhance tankyrase binding affinity, while morpholino-thiophene carboxamide derivatives increase solubility .
- Hybrid scaffolds : Cinnamide-quinoline hybrids show cytotoxicity via dual targeting (e.g., inhibition of tubulin and kinase pathways) .
Q. How should researchers address contradictions in reaction yields or selectivity across studies?
Case example: Nickel-catalyzed C–H activation of N-(quinolin-8-yl)benzamide with norbornene yielded 64% product in one study but 49% in another due to differences in ligand-metal coordination and stoichiometry . Recommendations:
Q. What role do solvent and base selection play in cobalt-catalyzed annulation reactions?
Q. How can metabolic stability of this compound derivatives be predicted or improved?
While direct data are limited, strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
